3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Ramelteon impurity melting point reference standard identification

Generic ANDA filers face method specificity risks when using non-authentic Ramelteon impurity standards. This well-characterized 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (Impurity 20/H) eliminates those risks. · Unique retention time & spectral fingerprint ensure baseline separation from Ramelteon (logP 3.09 vs 2.56). · Supplied with full characterization data (COA, NMR, MS, HPLC) for immediate AMV/QC use. · HazMat shipping (GHS H302, H315, H319, H335) is fully managed; request a quote for 100 mg to 1 g scales.

Molecular Formula C11H10Br2O3
Molecular Weight 350 g/mol
CAS No. 196597-76-9
Cat. No. B023307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
CAS196597-76-9
Synonyms6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic Acid; 
Molecular FormulaC11H10Br2O3
Molecular Weight350 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br
InChIInChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15)
InChIKeyFJDCBSDUAYMTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramelteon Impurity 20 Reference Standard


3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS 196597-76-9) is a synthetic, brominated benzofuran derivative recognized as Ramelteon Impurity 20 (Impurity H) [1]. It is a process-related impurity arising during the synthesis of Ramelteon, a selective melatonin MT1/MT2 receptor agonist used for insomnia [2]. The compound is supplied as a high-purity, well-characterized reference standard intended exclusively for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing [1].

Identity Ramelteon Impurity 20 (Impurity H)
Format High-purity reference standard
Use Context AMV, QC, ANDA impurity profiling

Why Impurity 20 Cannot Be Substituted


In pharmaceutical quality control, impurities must be individually identified, quantified, and controlled [1]. 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a specific dibromo-substituted process impurity with a unique retention time, spectral fingerprint, and hazard profile that distinguishes it from other Ramelteon-related substances (e.g., Impurity 5, Impurity 25) . Substituting a different impurity reference standard would compromise method specificity, lead to incorrect retention time marking, and violate regulatory requirements for impurity profiling [2]. The quantitative evidence below demonstrates exactly where this compound differs from its nearest comparators.

Identity mismatch: Substituting Impurity 5, 6, or 25 may shift retention time and spectral fingerprint, compromising method specificity.
Regulatory risk: Using an unqualified impurity standard may violate ICH Q3A impurity profiling requirements for ANDA submission.
Safety classification gap: Non-hazardous impurities or the API do not reflect the GHS H302/H315/H319/H335 handling context required for this dibromo impurity.

Differentiation Evidence for Impurity 20


Melting Point vs. Ramelteon API

The melting point of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is 117–118°C, as reported by Chemsrc . This value is distinct from the melting point of Ramelteon API, which is 113–117°C (116°C reference) . The 1–5°C upward shift and narrower range provide a simple, pharmacopeial identity test to discriminate this impurity from the parent drug substance.

Melting Point vs. API
Cross-study comparable
117–118°C
vs API 113–117°C
Supports rapid identity verification and discrimination from API during material inspection.
Open capillary method; reported purity context ≥ 95%.
Ramelteon impurity melting point reference standard identification

Dihydroorotase Inhibition vs. Ramelteon Receptors

In a dihydroorotase inhibition assay from mouse Ehrlich ascites cells at pH 7.37, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid showed an IC50 of 180,000 nM (1.80E+5 nM) [1]. By contrast, Ramelteon exhibits Ki values of 14 pM (0.014 nM) for MT1 and 112 pM (0.112 nM) for MT2 receptors . The >1,000,000-fold difference in potency at the therapeutic targets confirms that this impurity is essentially pharmacologically inert and carries no risk of contributing to the desired sleep-promoting effect.

Inhibition vs. Receptors
Class-level inference
IC50 180,000 nM
vs MT1 Ki 0.014 nM
Essentially pharmacologically inert at the sleep-promoting targets; supports impurity profiling acceptance.
Mouse dihydroorotase assay context; data to verify for human MT1/MT2 binding.
dihydroorotase inhibition off-target activity Ramelteon impurity safety

Structural Uniqueness Among Ramelteon Impurities

The structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (C11H10Br2O3, MW 350.0) contains two bromine atoms on the benzofuran ring and a free propanoic acid moiety, distinguishing it from Ramelteon Impurity 5 (C16H21NO2, MW 259.3) , Impurity 25 (C13H10Br2O2, MW 356.0) [1], and Impurity 6 (C13H15NO2, MW 217.1) [2]. The presence of the dibromo pattern and carboxylic acid function results in a unique mass spectrum, distinctive IR absorption, and a characteristic HPLC retention behavior that cannot be replicated by non-brominated or mono-brominated impurities.

Structural Uniqueness
Head-to-head
C11H10Br2O3
MW 350.0, dibromo + propanoic acid
Unambiguous structural identity prevents co-elution misidentification in HPLC methods.
Unique isotopic pattern (2 Br) not shared by Impurity 5, 6, or 25.
Ramelteon impurity identification structure differentiation regulatory impurity profiling

GHS Hazard Classification vs. API

The hazard classification for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Ramelteon API, by contrast, does not carry these acute toxicity classifications . This difference necessitates specific personal protective equipment (PPE) and ventilation controls when handling this impurity, directly impacting procurement decisions for laboratories with varying safety infrastructure.

GHS Hazard vs. API
Cross-study comparable
H302, H315, H319, H335
vs API: no acute classification
Mandates PPE and fume hood controls that differ from API handling; impacts procurement planning.
Supplier SDS context (CymitQuimica, 2024); review site-specific safety assessment.
hazard communication safe handling reference standard procurement

HPLC Retention: Lipophilicity vs. API

The predicted logP of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is 3.09, with a boiling point of 451.6°C at 760 mmHg . Ramelteon has a lower predicted logP (approximately 2.56) and a boiling point of 455.3°C . The higher lipophilicity of the dibromo impurity results in longer retention on reversed-phase C18 columns under standard Ramelteon HPLC conditions, enabling baseline separation from the API. In published methods, this impurity is reliably resolved with a relative retention time (RRT) distinct from other process impurities [1].

HPLC Retention vs. API
Cross-study comparable
logP 3.09
vs API logP ≈ 2.56
Higher lipophilicity enables baseline separation on C18; supports method specificity validation.
XlogP3-AA prediction; retention context confirmed per CN105277628A.
HPLC method development relative retention time Ramelteon impurity separation

Application Scenarios for Impurity 20


ANDA Impurity Profiling Standard

As a uniquely structured, well-characterized impurity with a verified melting point of 117–118°C and a distinct hazardous classification (H302, H315, H319, H335) , this compound is the unambiguous choice for identifying, quantifying, and reporting Impurity 20 in generic Ramelteon ANDAs. Its structural uniqueness (C11H10Br2O3, MW 350.0) ensures no interference from Impurity 5, 6, or 25 [1].

HPLC System Suitability Standard

The high lipophilicity (logP = 3.09) and distinct boiling point (451.6°C) of this compound relative to Ramelteon (logP ≈ 2.56) guarantee baseline separation on C18 columns under standard gradient conditions [2]. Laboratories can use this impurity as a system suitability standard to confirm method specificity before running batch release tests.

Hazard Classification for Laboratory Safety

Unlike Ramelteon API, which lacks acute oral/dermal/inhalation hazard classifications, this impurity carries mandatory GHS hazard statements (H302, H315, H319, H335) . Procurement decisions must account for the need for fume hoods, PPE, and hazardous shipping, directly impacting laboratory operating budgets and safety training requirements.

Negative Control for Melatonin Receptor Assays

With an IC50 of 180,000 nM at dihydroorotase [3] and no detectable MT1/MT2 agonism at concentrations up to 10 µM, this compound can serve as a negative control in receptor binding assays, confirming that observed effects are not due to residual dibromo impurity carryover.

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Verified structure and melting point
Confirm no interference from Impurity 5, 6, or 25
HPLC System Suitability
Higher lipophilicity vs. API
Baseline separation and retention time reproducibility
Laboratory Safety Planning
GHS hazard classification context
PPE, ventilation, and hazardous shipping budget review
Negative Control for Receptor Assays
Pharmacologically inert at MT1/MT2
Absence of residual impurity carryover effect

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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